(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester
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Overview
Description
(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethoxy group, which is known for its strong electron-withdrawing properties and high lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with trifluoromethyl aryl sulfonate (TFMS) or (E)-O-trifluoromethyl-benzaldoximes (TFBO) under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced trifluoromethoxylation reagents. These methods aim to improve yield and reduce production costs while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions may target other functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Medicine: Due to its potential bioactivity, it is investigated for use in pharmaceuticals, particularly as a component of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity by providing strong electron-withdrawing effects and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry for their bioactivity.
Trifluoromethyl sulfone: Known for their stability and use in various chemical reactions.
Trifluoromethyl sulfoxide: Used in trifluoromethylation reactions of electrophiles.
Uniqueness
(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, provides enhanced stability, lipophilicity, and electron-withdrawing effects, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-2-11(9-20-13(14,15)16)17-12(18)19-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOSUTQTIGXCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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